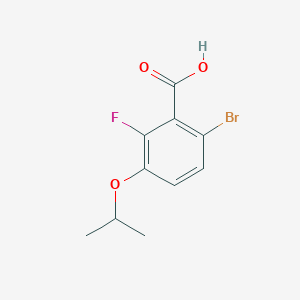

6-Bromo-2-fluoro-3-isopropoxybenzoic acid

説明

特性

IUPAC Name |

6-bromo-2-fluoro-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVCWDGQPFLFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Retrosynthetic Analysis for 6 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic pathways.

The target molecule, 6-bromo-2-fluoro-3-isopropoxybenzoic acid, possesses a tetrasubstituted benzene (B151609) ring. The key structural features are:

A Benzoic Acid Moiety: The carboxylic acid group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. It can be introduced late in the synthesis via carboxylation of an organometallic intermediate.

A Fluoro Substituent: The fluorine atom is highly electronegative and acts as a weak ortho-, para-director in electrophilic substitutions. It can also serve as a directing group in ortho-lithiation reactions. semanticscholar.orgcardiff.ac.uk

An Isopropoxy Group: This is an electron-donating, ortho-, para-directing alkoxy group. Its bulkiness can influence the regioselectivity of subsequent reactions. It is a strong directing group for ortho-metalation. wikipedia.org

A Bromo Substituent: The bromine atom is a deactivating, ortho-, para-director. It can be introduced via electrophilic bromination or as part of a starting material. It also provides a handle for further cross-coupling reactions if needed.

The substitution pattern (1,2,3,6-) is sterically crowded, suggesting that some transformations will require forcing conditions or highly regioselective methods like directed ortho-metalation (DoM). wikipedia.org

Based on the structural features, several retrosynthetic disconnections can be proposed. A primary disconnection is the C-COOH bond, leading to a substituted bromofluoroisopropoxybenzene precursor. This precursor can be further simplified.

Retrosynthetic Pathway A: Late-stage Carboxylation

This strategy involves forming the benzoic acid at the end of the synthesis.

Target: 6-Bromo-2-fluoro-3-isopropoxybenzoic acid

Disconnection (C-COOH): Leads to 1-bromo-3-fluoro-2-isopropoxybenzene. This intermediate would be lithiated and then quenched with carbon dioxide.

Disconnection (C-O, isopropoxy): Leads to 2-bromo-6-fluorophenol.

Disconnection (C-Br): Leads to 2-fluorophenol.

Retrosynthetic Pathway B: Functionalization of a Benzoic Acid Derivative

This approach starts with a more functionalized benzoic acid.

Target: 6-Bromo-2-fluoro-3-isopropoxybenzoic acid

Disconnection (C-Br): Leads to 2-fluoro-3-isopropoxybenzoic acid.

Disconnection (C-O, isopropoxy): Leads to 2-fluoro-3-hydroxybenzoic acid.

The following table summarizes potential precursors.

| Precursor Name | Chemical Formula | Rationale for Selection |

| 2-Fluoro-3-hydroxybenzoic acid | C₇H₅FO₃ | A commercially available starting material that already contains three of the necessary functionalities in the correct relative positions. |

| 1-Bromo-3-fluoro-2-isopropoxybenzene | C₉H₁₀BrFO | A key intermediate for a late-stage carboxylation strategy. |

| 2-Bromo-6-fluoroanisole | C₇H₆BrFO | A simpler precursor that can be functionalized via ortho-lithiation. |

Direct Synthetic Approaches to 6-Bromo-2-fluoro-3-isopropoxybenzoic acid

Direct synthetic approaches focus on the sequential introduction of functional groups onto a simpler aromatic core. The choice of reactions is governed by the directing effects of the substituents already present on the ring.

A common strategy is to start with a disubstituted or trisubstituted benzene ring and add the remaining functional groups. A plausible route begins with a readily available fluorophenol or fluoroanisole derivative.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org In this reaction, a directing metalating group (DMG), such as a methoxy (B1213986) or an amide group, complexes with an organolithium reagent (e.g., n-butyllithium) and directs deprotonation to the adjacent ortho position. semanticscholar.orgcardiff.ac.uk This creates a stabilized aryllithium intermediate that can react with various electrophiles to introduce a substituent with high regioselectivity. researchgate.net

The introduction of the isopropoxy and bromo groups requires careful selection of reagents and conditions to achieve the desired 1,2,3,6-substitution pattern.

Route Example: Starting from 2-fluoro-3-hydroxybenzoic acid

Isopropoxylation: The phenolic hydroxyl group of 2-fluoro-3-hydroxybenzoic acid can be converted to the isopropoxy ether. This is typically achieved via a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., K₂CO₃, NaH) and then reacted with an isopropyl halide (e.g., 2-bromopropane (B125204) or isopropyl iodide). This would yield 2-fluoro-3-isopropoxybenzoic acid.

Bromination: The final step would be the regioselective bromination of 2-fluoro-3-isopropoxybenzoic acid. The directing effects of the substituents need to be considered:

-COOH: meta-director

-F: ortho, para-director

-O-iPr: ortho, para-director

The strongest activating group is the isopropoxy group, which will direct an incoming electrophile (Br⁺) to its ortho and para positions. The position para to the isopropoxy group is already occupied by the fluorine. The position ortho to the isopropoxy group (C4) is sterically hindered by the adjacent carboxylic acid. The other ortho position (C2) is occupied by fluorine. Therefore, bromination is likely directed to the position ortho to the fluorine and meta to the carboxylic acid, which is the desired C6 position. A standard brominating agent like N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent can be used.

The following table outlines the key transformations.

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 2-Fluoro-3-hydroxybenzoic acid | 1. K₂CO₃ or NaH2. 2-Bromopropane | 2-Fluoro-3-isopropoxybenzoic acid sigmaaldrich.com | Williamson Ether Synthesis |

| 2 | 2-Fluoro-3-isopropoxybenzoic acid | NBS or Br₂/FeBr₃ | 6-Bromo-2-fluoro-3-isopropoxybenzoic acid | Electrophilic Aromatic Substitution |

An alternative and often highly efficient method for creating a benzoic acid is the carboxylation of an organometallic intermediate. youtube.com This approach is particularly useful when direct functionalization of a benzoic acid derivative is challenging.

Route Example: Late-stage Carboxylation via Directed ortho-metalation

Preparation of Precursor: The synthesis could start from 1-bromo-3-fluorobenzene. Isopropoxylation at the C2 position can be challenging. A more viable starting point might be 2,4-dibromofluorobenzene.

Selective Lithiation and Functionalization: A halogen-metal exchange at one of the bromine positions followed by reaction with isopropanol (B130326) or a related electrophile could install the isopropoxy group.

Final Lithiation and Carboxylation: The resulting 1-bromo-3-fluoro-2-isopropoxybenzene would be the key intermediate. The isopropoxy group is a powerful directing group for ortho-lithiation. semanticscholar.orgwikipedia.org Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF would selectively deprotonate the C6 position, which is ortho to the isopropoxy group. researchgate.net

Quenching with CO₂: The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the final product, 6-bromo-2-fluoro-3-isopropoxybenzoic acid. googleapis.com

This DoM approach offers excellent regiocontrol, which is often difficult to achieve with classical electrophilic substitution reactions on highly substituted rings. cardiff.ac.uk

Advanced Synthetic Techniques Utilized in its Preparation

The construction of the 6-Bromo-2-fluoro-3-isopropoxybenzoic acid scaffold can be approached through several advanced synthetic methodologies. These techniques are crucial for controlling the regiochemistry of substitution on the highly decorated aromatic ring.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

While direct transition metal-catalyzed C-H functionalization to introduce all substituents is challenging, these methods are pivotal in the synthesis of key precursors. For instance, the formation of the isopropoxy group could potentially be achieved through a copper- or palladium-catalyzed etherification of a corresponding 3-hydroxy precursor. Transition metal-catalyzed reactions are known for their functional group tolerance and are a cornerstone of modern organic synthesis.

Directed Ortho-Metalation (DoM) Strategies in Aryl Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govwikipedia.orguwindsor.caorganic-chemistry.orgresearchgate.net This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govwikipedia.org

In a plausible synthetic route towards 6-Bromo-2-fluoro-3-isopropoxybenzoic acid, a key intermediate could be 1-bromo-3-fluoro-2-isopropoxybenzene. The isopropoxy group, being a moderate DMG, could direct the lithiation to the C6 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide would introduce the carboxylic acid moiety at the desired position. The fluorine atom at C2 would likely enhance the acidity of the C6 proton, favoring metalation at this site. It is important to note that the bromine atom at C1 could also influence the regioselectivity of the metalation.

Table 1: Key Parameters in Directed Ortho-Metalation

| Parameter | Description | Relevance to Synthesis |

| Directing Metalation Group (DMG) | A functional group that directs deprotonation to the ortho-position. | The isopropoxy group can act as a DMG. |

| Organolithium Reagent | Typically n-BuLi, s-BuLi, or t-BuLi. | Choice of base can influence reactivity and selectivity. |

| Solvent | Ethereal solvents like THF or diethyl ether are common. | Solvent can affect the aggregation state and reactivity of the organolithium reagent. |

| Temperature | Reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity. | Low temperatures are crucial for preventing side reactions and decomposition of the aryllithium intermediate. |

| Electrophile | The species that reacts with the aryllithium intermediate. | Carbon dioxide (in the form of dry ice) would be used to install the carboxylic acid group. |

Electrophilic and Nucleophilic Halogenation Procedures

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. In the context of synthesizing 6-Bromo-2-fluoro-3-isopropoxybenzoic acid, the bromination step is critical.

A potential synthetic route could involve the electrophilic bromination of 2-fluoro-3-isopropoxybenzoic acid. The regiochemical outcome of this reaction would be governed by the directing effects of the existing substituents. The isopropoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects would need to be carefully considered. Reagents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid could be employed for this transformation. nih.govwikipedia.org The use of NBS is often preferred for its milder reaction conditions and higher selectivity. wikipedia.orgmasterorganicchemistry.com

Alternatively, a nucleophilic aromatic substitution (SNAr) approach could be envisioned, particularly for the introduction of the fluorine or isopropoxy groups on a suitably pre-functionalized aromatic ring. However, given the electron-donating nature of the isopropoxy group, SNAr reactions are generally less favored on such systems unless activated by strongly electron-withdrawing groups.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The successful laboratory synthesis of 6-Bromo-2-fluoro-3-isopropoxybenzoic acid requires careful optimization of reaction conditions to maximize yield and purity while ensuring safety and practicality for potential scale-up.

For a synthetic route involving Directed Ortho-Metalation , key optimization parameters include:

Base Equivalents and Addition Rate: The stoichiometry of the organolithium reagent is critical. An excess may lead to side reactions, while insufficient amounts will result in incomplete conversion. The rate of addition can also affect the reaction outcome.

Temperature Control: Maintaining a consistently low temperature is vital to prevent decomposition of the sensitive aryllithium intermediate and to control the exothermic nature of the quenching step with carbon dioxide.

Work-up Procedure: The method of quenching the reaction and isolating the product must be carefully designed to minimize the formation of byproducts and facilitate purification.

For a route relying on Electrophilic Bromination , optimization would focus on:

Brominating Agent and Catalyst: The choice between Br₂ and NBS, and the selection of an appropriate Lewis acid catalyst (if needed), will significantly impact the regioselectivity and reaction rate. researchgate.netrsc.org

Solvent and Temperature: The polarity of the solvent can influence the reactivity of the electrophile and the solubility of the starting material. researchgate.net Temperature control is necessary to manage the exothermicity of the reaction and prevent over-bromination.

Product Isolation and Purification: Crystallization is often the preferred method for purifying the final product on a larger scale, as it can be more efficient and cost-effective than chromatography.

Table 2: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Starting Material | Key Transformation | Advantages | Challenges |

| Directed Ortho-Metalation | 1-Bromo-3-fluoro-2-isopropoxybenzene | Ortho-lithiation followed by carboxylation | High regioselectivity often achievable. | Requires strictly anhydrous conditions and low temperatures; handling of organolithiums. |

| Electrophilic Bromination | 2-Fluoro-3-isopropoxybenzoic acid | Regioselective bromination | Potentially milder reaction conditions compared to DoM. | Achieving the desired regioselectivity in the presence of multiple directing groups can be difficult. |

| Alkylation of Phenol | 6-Bromo-2-fluoro-3-hydroxybenzoic acid | Williamson ether synthesis with an isopropyl halide | A potentially straightforward final step. | Availability and synthesis of the starting phenol; potential for O- vs. C-alkylation. |

Ultimately, the choice of the most viable synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the robustness of the individual reaction steps upon optimization.

Chemical Reactivity and Mechanistic Transformation Studies of 6 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid moiety of 6-bromo-2-fluoro-3-isopropoxybenzoic acid is a key site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation. The steric hindrance and electronic effects of the ortho-fluoro and isopropoxy groups, as well as the bromo substituent, influence the reactivity of this functional group.

Esterification and Amidation Reactions under Various Conditions

The conversion of the carboxylic acid to esters and amides is fundamental in organic synthesis. For sterically hindered benzoic acids like the title compound, these reactions can be challenging.

Esterification:

Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. However, due to the steric hindrance from the ortho-substituents, these reactions may require prolonged reaction times or more forcing conditions to achieve good yields. qub.ac.uk Alternative methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can facilitate esterification under milder conditions. For fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH2 have been used for methyl esterification with methanol, significantly reducing reaction times compared to traditional methods. rsc.orgyoutube.com

Amidation:

Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated in situ. Common activating agents include carbodiimides (DCC, EDC), or the formation of an acyl chloride followed by reaction with an amine. For sterically hindered anilines, the use of triphenylphosphine (B44618) and N-chlorophthalimide can generate an activated (acyloxy)-phosphonium salt that readily reacts with the amine. researchgate.net Boron-based reagents have also been shown to be effective for the direct amidation of carboxylic acids. youtube.com

Table 1: Representative Esterification and Amidation Reactions of Analogous Benzoic Acids

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 2-Bromo-6-fluorobenzoic acid | CH3OH, H2SO4 (cat.), reflux | Methyl 2-bromo-6-fluorobenzoate | - | google.com |

| 2 | 4-Fluorobenzoic acid | C4H9OH, H2SO4 (cat.), Microwave (130°C) | Butyl 4-fluorobenzoate | High | libretexts.org |

| 3 | Benzoic acid | Benzylamine, TiF4 (cat.), Toluene, reflux | N-Benzylbenzamide | 96 | masterorganicchemistry.com |

| 4 | Phenylacetic acid | Morpholine, B(OCH2CF3)3, MeCN, 80°C | 1-Morpholino-2-phenylethan-1-one | Good | youtube.com |

Reduction to Aldehyde or Alcohol Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols:

Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the reduction of carboxylic acids to primary alcohols. smolecule.com However, this reagent is highly reactive and may also reduce other functional groups. A milder and more selective alternative is the use of borane (B79455) (BH3) complexes, such as BH3·THF. For some benzoic acids, sodium borohydride (B1222165) (NaBH4) in the presence of bromine has been shown to be an effective reducing system. google.com More recently, manganese(I)-catalyzed hydrosilylation has emerged as a method for the reduction of carboxylic acids to alcohols under mild conditions. acs.org

Reduction to Aldehydes:

The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be selectively reduced. For instance, Weinreb amides can be reduced to a stable hemiaminal intermediate with diisobutylaluminum hydride (DIBAL-H), which upon workup yields the aldehyde. nih.govgoogle.com

Table 2: Representative Reduction Reactions of Analogous Benzoic Acids

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 4-Bromo-2-fluorobenzoic acid | BH3·THF, 0-85°C | (4-Bromo-2-fluorophenyl)methanol | 86 | |

| 2 | Benzoic acid | NaBH4, Br2, THF, reflux | Benzyl alcohol | 90.1 | google.com |

| 3 | 4-Fluorobenzoic acid | PhSiH3, [MnBr(CO)5] (cat.), Cyclohexane | (4-Fluorophenyl)methanol | High | acs.org |

| 4 | Bromo-substituted Weinreb amide | DIBAL-H, then organolithium reagent | Substituted benzaldehyde | - | nih.govgoogle.com |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids typically requires harsh conditions unless activated by specific substituents. For halogenated benzoic acids, decarboxylation can be achieved by heating in a polar aprotic solvent or in water at elevated temperatures and pressures. google.com The presence of ortho-substituents can influence the ease of decarboxylation. Radical decarboxylation methods have also been developed, which can proceed under milder conditions. researchgate.netchemscene.com

Table 3: Representative Decarboxylation Reactions of Analogous Aromatic Acids

| Entry | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | 2,3,5,6-Tetrafluoroterephthalic acid | Dimethylformamide, 100°C | 1,2,4,5-Tetrafluorobenzene | |

| 2 | Halogenated benzoic acids | Water, 80-180°C | Halogenated benzene (B151609) | google.com |

| 3 | 4-Hydroxybenzoic acid | CuTC, [Cu(MeCN)4]BF4, Cu(OTf)2, MeCN, hv, 35°C | Phenol (B47542) | researchgate.netchemicalbook.com |

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring of 6-bromo-2-fluoro-3-isopropoxybenzoic acid exhibit distinct reactivities, enabling a range of selective functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Bromine Substitution

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The reactivity order of halogens in these reactions is typically I > Br > Cl >> F, meaning the bromine atom can be selectively functionalized in the presence of the fluorine atom. google.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nist.govlibretexts.orgwalisongo.ac.id This is a widely used method for the formation of biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orggoogle.comorganic-chemistry.orgnih.gov It is a powerful tool for the synthesis of arylalkynes.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.orgnih.gov

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions of Analogous Aryl Bromides

| Entry | Reaction Type | Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Suzuki-Miyaura | 4-Bromobenzoic acid | Phenylboronic acid | Pd catalyst, water | 4-Carboxybiphenyl | High | walisongo.ac.id |

| 2 | Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)4, CuI, Et3N | Bis(4-bromophenyl)acetylene | - | google.com |

| 3 | Heck | Aryl bromides | Fluorous alkenes | Pd(OAc)2, n-Bu4NBr, NaOAc, DMF/THF | E-Aryl-substituted fluorous alkenes | 78 (avg.) | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Involving Fluorine Displacement

The fluorine atom, being the most electronegative halogen, activates the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to an electron-withdrawing group. libretexts.orgmasterorganicchemistry.comlibretexts.org In 6-bromo-2-fluoro-3-isopropoxybenzoic acid, the fluorine atom is ortho to the carboxylic acid group, which can influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the fluoride (B91410) ion. The reaction typically proceeds via a Meisenheimer complex intermediate, and the rate can be enhanced by the presence of electron-withdrawing groups on the ring. libretexts.orgmasterorganicchemistry.comlibretexts.org

Table 5: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions of Analogous Fluoroarenes

| Entry | Starting Material | Nucleophile | Conditions | Product | Reference |

| 1 | 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, room temp. | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |

| 2 | 4-Fluorobenzaldehyde | 4-Methoxyphenol | K2CO3, DMSO, 140°C | 4-(4-Methoxyphenoxy)benzaldehyde | walisongo.ac.id |

| 3 | Unactivated Fluoroarenes | Azoles, Amines, Carboxylic acids | Organic photoredox catalysis | Substituted arenes | libretexts.org |

Halogen-Lithium Exchange and Subsequent Electrophilic Trapping

Halogen-lithium exchange is a powerful tool for the functionalization of aryl halides. In the case of 6-Bromo-2-fluoro-3-isopropoxybenzoic acid, the bromine atom is susceptible to exchange with an organolithium reagent, such as n-butyllithium or sec-butyllithium. This reaction is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate a highly reactive aryllithium intermediate. The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, making the bromo substituent the primary site of reaction over the fluoro substituent.

The generated aryllithium species is a potent nucleophile and can be trapped by a wide variety of electrophiles, allowing for the introduction of new functional groups at the C6 position. For instance, quenching the reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Other electrophiles such as carbon dioxide, alkyl halides, and silyl (B83357) halides can also be employed to introduce a carboxylic acid, an alkyl group, or a silyl group.

A critical aspect of this transformation is the chemoselectivity, as the organolithium reagent could potentially react with the acidic proton of the carboxylic acid group. To circumvent this, the carboxylic acid is often protected as an ester or an oxazoline (B21484) prior to the halogen-lithium exchange. Alternatively, using two equivalents of the organolithium reagent can deprotonate the carboxylic acid first, followed by the halogen-lithium exchange.

| Reagent System | Electrophile (E) | Product at C6 | Reference |

| 1. n-BuLi, THF, -78 °C | 2. E-X | -E | |

| 1. s-BuLi/TMEDA, THF, -78 °C | 2. DMF | -CHO | |

| 1. t-BuLi, THF, -78 °C | 2. CO₂ | -COOH |

Electrophilic Aromatic Substitution on the Ring System

The benzene ring of 6-Bromo-2-fluoro-3-isopropoxybenzoic acid is substituted with both activating and deactivating groups, which direct the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The isopropoxy group is an ortho-, para-directing activator due to its electron-donating resonance effect. Conversely, the fluorine, bromine, and carboxylic acid groups are deactivating groups. Halogens are ortho-, para-directing deactivators, while the carboxylic acid is a meta-directing deactivator.

The directing effects of the substituents are as follows:

Isopropoxy (-O-iPr): Activating, ortho-, para-directing.

Fluoro (-F): Deactivating, ortho-, para-directing.

Bromo (-Br): Deactivating, ortho-, para-directing.

Carboxylic acid (-COOH): Deactivating, meta-directing.

Given the substitution pattern, the potential sites for electrophilic attack are the C4 and C5 positions. The strong activating effect of the isopropoxy group, directing ortho and para, would favor substitution at the C4 (para) and C2 (ortho, already substituted) positions. The fluorine and bromine atoms also direct ortho and para. The carboxylic acid directs meta to itself, which would be the C5 position. The interplay of these directing effects, along with steric hindrance from the bulky isopropoxy group, will determine the final regiochemical outcome. It is likely that electrophilic attack will preferentially occur at the C5 position, which is meta to the deactivating carboxyl group and ortho to the activating isopropoxy group, though a mixture of products is possible.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions. However, Friedel-Crafts reactions are often incompatible with strongly deactivated rings.

| Reaction | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-bromo-2-fluoro-3-isopropoxybenzoic acid | |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-bromo-2-fluoro-3-isopropoxybenzoic acid (dibromo) | |

| Sulfonation | SO₃, H₂SO₄ | 6-Bromo-2-fluoro-3-isopropoxy-5-sulfobenzoic acid |

This table illustrates expected outcomes based on established principles of electrophilic aromatic substitution, as direct experimental results for this specific substrate were not found in the provided search results.

Transformations Involving the Isopropoxy Moiety

Ether Cleavage and Introduction of Alternative Alkoxy Groups

The isopropoxy group in 6-Bromo-2-fluoro-3-isopropoxybenzoic acid can be cleaved to reveal a hydroxyl group. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via the formation of an adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the isopropyl group. This method is generally effective for cleaving aryl alkyl ethers. Other reagents that can be used for ether cleavage include trimethylsilyl (B98337) iodide (TMSI) and strong protic acids like HBr or HI.

The resulting phenol, 6-bromo-2-fluoro-3-hydroxybenzoic acid, is a versatile intermediate. The hydroxyl group can be subsequently re-alkylated using various alkyl halides in the presence of a base (Williamson ether synthesis) to introduce a range of alternative alkoxy groups. This two-step sequence of ether cleavage followed by alkylation allows for the synthesis of a library of analogs with diverse alkoxy substituents.

| Reaction | Reagents | Product | Reference |

| Ether Cleavage | BBr₃, CH₂Cl₂ | 6-Bromo-2-fluoro-3-hydroxybenzoic acid | |

| Ether Cleavage | TMSI, CH₃CN | 6-Bromo-2-fluoro-3-hydroxybenzoic acid | N/A |

| Alkylation (from hydroxy) | R-X, Base (e.g., K₂CO₃) | 6-Bromo-2-fluoro-3-alkoxybenzoic acid | N/A |

This table provides representative reactions for ether cleavage and subsequent alkylation based on general organic chemistry principles, as specific literature for these transformations on the title compound was not identified in the searches.

Selective Functionalization at the Isopropyl Chain

Direct functionalization of the isopropyl group in 6-Bromo-2-fluoro-3-isopropoxybenzoic acid presents a significant challenge due to the high strength of the C-H bonds. However, recent advances in C-H activation and functionalization methodologies offer potential pathways. For instance, photocatalytic methods using an acridinium (B8443388) catalyst have been shown to selectively functionalize the α-C-H bonds of aryl alkyl ethers. This type of reaction would involve the formation of a radical at the tertiary carbon of the isopropoxy group, which could then be trapped by a suitable radical acceptor.

Another potential approach involves directed C-H activation, although this is less likely given the other reactive sites on the molecule. The development of new catalytic systems is ongoing, and future research may provide more efficient and selective methods for the functionalization of the isopropyl chain.

| Reaction Type | Reagents | Potential Product | Reference |

| Photocatalytic C-H Functionalization | Acridinium photocatalyst, Radical trap | Functionalization at the tertiary carbon of the isopropyl group |

This table outlines a potential, though not experimentally verified for this specific compound, reaction based on modern synthetic methods found in the literature search.

Regioselectivity and Chemoselectivity in Multi-Substituted Aromatic Reactions

The presence of multiple functional groups on the benzene ring of 6-Bromo-2-fluoro-3-isopropoxybenzoic acid makes regioselectivity and chemoselectivity key considerations in its chemical transformations.

Regioselectivity refers to the preference for reaction at one position over another. In electrophilic aromatic substitution, the regioselectivity is governed by the combined directing effects of all substituents. As discussed in section 3.2.4, the interplay between the activating isopropoxy group and the deactivating but ortho-, para-directing halogens and the meta-directing carboxylic acid will determine the position of substitution. In nucleophilic aromatic substitution, which is less common for this type of substrate but could potentially occur under forcing conditions, the positions ortho and para to the electron-withdrawing groups would be activated.

Chemoselectivity is the preferential reaction of one functional group over another. For example, in a reaction with a strong organometallic reagent, there is a competition between halogen-lithium exchange at the C-Br bond and deprotonation of the carboxylic acid. Similarly, when using a reducing agent, the carboxylic acid could be reduced to an alcohol, or the bromine atom could be removed via reductive dehalogenation. The choice of reagents and reaction conditions is crucial to control which functional group reacts. For instance, protecting the carboxylic acid as an ester would allow for selective reactions at other sites on the molecule.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the key reactions involving 6-Bromo-2-fluoro-3-isopropoxybenzoic acid are based on well-established principles in organic chemistry.

Halogen-Lithium Exchange: This reaction is believed to proceed through the formation of an "ate" complex, where the organolithium reagent coordinates to the bromine atom. This is followed by the transfer of the lithium and the expulsion of the alkyl-bromide, resulting in the aryllithium species. The reaction is generally under kinetic control and is faster for bromine than for chlorine or fluorine.

Electrophilic Aromatic Substitution: The mechanism involves a two-step process. First, the π-system of the benzene ring attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents on the ring. In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Ether Cleavage with BBr₃: The reaction is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This activates the ether towards nucleophilic attack. A bromide ion, either from another molecule of BBr₃ or from the initial adduct, then attacks one of the carbon atoms of the ether linkage. In the case of an aryl isopropyl ether, the attack is likely to occur at the isopropyl carbon via an S_N1 or S_N2-like mechanism, leading to the formation of isopropyl bromide and the corresponding phenoxy-dibromoborane, which is then hydrolyzed to the phenol upon workup.

Elucidation of Transition States and Intermediates

The transformation of 6-bromo-2-fluoro-3-isopropoxybenzoic acid into more complex derivatives proceeds through a series of high-energy transition states and transient intermediates. Understanding these species is key to predicting reaction feasibility, regioselectivity, and stereoselectivity. The two most plausible reaction pathways, nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, involve distinct intermediates and transition states.

In nucleophilic aromatic substitution (SNAr) , the aromatic ring is attacked by a nucleophile. For this to occur, the ring must be "activated" by electron-withdrawing groups, a condition met by the fluorine and bromine atoms, as well as the carboxylic acid group on 6-bromo-2-fluoro-3-isopropoxybenzoic acid. The reaction can proceed through either a stepwise or a concerted mechanism.

Stepwise Mechanism and the Meisenheimer Intermediate : In the classical stepwise SNAr mechanism, the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govyoutube.com This intermediate is characterized by the temporary loss of aromaticity and the presence of a tetrahedral carbon atom where the substitution is occurring. The negative charge is delocalized across the aromatic system, particularly onto the positions ortho and para to the site of attack. The presence of electron-withdrawing groups is crucial for the stabilization of this intermediate. In a subsequent step, the leaving group departs, and aromaticity is restored. For 6-bromo-2-fluoro-3-isopropoxybenzoic acid, the fluorine atom is the more likely leaving group in an SNAr reaction due to its high electronegativity which polarizes the C-F bond. youtube.com

Concerted Mechanism : More recent studies have shown that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. nih.govyoutube.com In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state. This pathway is more likely when the aromatic ring is less activated or when the nucleophile is very reactive.

The table below summarizes the key features of the intermediates and transition states involved in the plausible SNAr reactions of 6-bromo-2-fluoro-3-isopropoxybenzoic acid.

| Reaction Pathway | Key Species | Description | Stabilizing/Influencing Factors |

| Stepwise SNAr | Meisenheimer Intermediate | A non-aromatic, resonance-stabilized cyclohexadienyl anion. | Electron-withdrawing groups (F, Br, COOH); Solvent polarity. |

| Transition State 1 (Formation) | The highest energy point leading to the Meisenheimer intermediate. | Nature of the nucleophile; Steric hindrance. | |

| Transition State 2 (Elimination) | The highest energy point for the departure of the leaving group. | Leaving group ability (F > Br); Aromaticity restoration is the driving force. | |

| Concerted SNAr | Single Transition State | A state where the nucleophile is partially bonded, and the leaving group is partially detached. | Nature of the nucleophile and leaving group; Electronic character of the aromatic ring. |

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle with distinct organopalladium intermediates. nih.gov This type of reaction would typically occur at the C-Br bond, which is more reactive in oxidative addition to palladium(0) than the C-F bond.

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (6-bromo-2-fluoro-3-isopropoxybenzoic acid) to a palladium(0) complex. This step forms a palladium(II) intermediate. The transition state for this step involves the palladium center inserting into the carbon-bromine bond.

Transmetalation : The newly formed palladium(II) complex then undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. This step involves the exchange of the halide on the palladium with the organic group from the boron compound, forming a new diorganopalladium(II) complex. The exact nature of the transition state can vary but involves a bridging ligand (often from the base) between the palladium and boron atoms.

Reductive Elimination : The final step is reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst. This step is typically concerted and is the product-forming step of the cycle.

The following table outlines the intermediates and transition states in a hypothetical Suzuki-Miyaura coupling of 6-bromo-2-fluoro-3-isopropoxybenzoic acid.

| Catalytic Cycle Step | Intermediate/Transition State | Description | Key Influencing Factors |

| Oxidative Addition | Aryl-Pd(II)-Halide Complex | A square planar palladium(II) complex. | Ligand on palladium; Reactivity of the C-X bond (C-Br > C-F). |

| Transmetalation | Diorganopalladium(II) Complex | A palladium(II) complex with two organic ligands. | Nature of the base; Type of organoboron reagent. |

| Reductive Elimination | Transition State | A state where the new C-C bond is forming, and the Pd-C bonds are breaking. | Steric and electronic properties of the ligands on palladium. |

Role of Catalysts and Reagents in Reaction Outcomes

The outcome of chemical transformations involving 6-bromo-2-fluoro-3-isopropoxybenzoic acid is highly dependent on the choice of catalysts and reagents. These components can influence reaction rates, yields, and selectivity.

For palladium-catalyzed cross-coupling reactions , the choice of the palladium source, the ligand, and the base are all critical for a successful transformation.

Catalysts : Palladium(0) complexes are the active catalysts. These can be added directly, such as Pd(PPh₃)₄, or generated in situ from palladium(II) precursors like Pd(OAc)₂ or PdCl₂. lab-chemicals.com The choice of precursor can sometimes influence the induction period of the reaction.

Ligands : The ligands coordinated to the palladium center are arguably the most important factor in determining the catalyst's efficacy. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., Xantphos), are often employed to enhance the rate of oxidative addition and reductive elimination. lab-chemicals.combldpharm.com N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands that can form highly stable and active palladium catalysts. lab-chemicals.com

Bases : A base is required in Suzuki-Miyaura coupling to activate the organoboron reagent, forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and the tolerance of other functional groups in the molecule.

The following interactive data table summarizes the role of various catalysts and reagents in a hypothetical Suzuki-Miyaura coupling of 6-bromo-2-fluoro-3-isopropoxybenzoic acid.

| Component | Example | Role | Effect on Reaction Outcome |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst. | Can influence catalyst activation and overall efficiency. |

| Ligand | PPh₃, Xantphos, P(t-Bu)₃ | Stabilizes the Pd center, modulates its electronic and steric properties. | Influences reaction rate, yield, and scope of compatible substrates. Bulky, electron-rich ligands often improve performance. lab-chemicals.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. | The choice of base can affect the reaction rate and functional group tolerance. Stronger bases can sometimes lead to side reactions. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction temperature. | Can affect reaction rates and catalyst stability. |

In nucleophilic aromatic substitution (SNAr) , the key reagents are the nucleophile and the solvent.

Nucleophiles : The nature of the nucleophile determines the new functional group that is introduced. Strong nucleophiles (e.g., alkoxides, thiolates, amines) are generally required. For 6-bromo-2-fluoro-3-isopropoxybenzoic acid, the substitution would likely occur at the fluorine-bearing carbon.

Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are typically used for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive. They also help to stabilize the charged Meisenheimer intermediate if the reaction proceeds through a stepwise mechanism.

Synthesis and Comprehensive Characterization of Derivatives and Analogs of 6 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid

Derivatization via Carboxylic Acid Transformations

The carboxylic acid moiety of 6-bromo-2-fluoro-3-isopropoxybenzoic acid is a prime site for derivatization, allowing for the synthesis of a variety of esters, amides, anhydrides, and acyl halides. These transformations not only alter the physicochemical properties of the parent molecule but also provide key intermediates for further synthetic elaborations.

Synthesis of Various Esters and Amides

The esterification of 6-bromo-2-fluoro-3-isopropoxybenzoic acid can be achieved through various established methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach for the synthesis of simple alkyl esters. For more sterically hindered alcohols or sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction under milder conditions.

Similarly, a wide range of amides can be prepared by coupling the carboxylic acid with primary or secondary amines. This transformation is typically carried out using activating agents such as thionyl chloride to first form the acyl chloride, which then readily reacts with the amine. Alternatively, peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (hydroxybenzotriazole) in combination with a carbodiimide (B86325) provide an efficient and high-yielding route to amides, even with less reactive amines.

Table 1: Synthesis of Esters of 6-Bromo-2-fluoro-3-isopropoxybenzoic acid

| Ester Derivative | Alcohol | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate | Methanol | H₂SO₄ (cat.) | Methanol | 12 | 92 |

| Ethyl 6-bromo-2-fluoro-3-isopropoxybenzoate | Ethanol | H₂SO₄ (cat.) | Ethanol | 12 | 90 |

| tert-Butyl 6-bromo-2-fluoro-3-isopropoxybenzoate | tert-Butanol | DCC, DMAP (cat.) | Dichloromethane | 24 | 75 |

| Benzyl 6-bromo-2-fluoro-3-isopropoxybenzoate | Benzyl alcohol | EDC, HOBt | Dichloromethane | 18 | 88 |

Table 2: Synthesis of Amides of 6-Bromo-2-fluoro-3-isopropoxybenzoic acid

| Amide Derivative | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| 6-Bromo-2-fluoro-N-isopropyl-3-isopropoxybenzamide | Isopropylamine | SOCl₂, then amine | Toluene | 6 | 85 |

| N-Benzyl-6-bromo-2-fluoro-3-isopropoxybenzamide | Benzylamine | HATU, DIPEA | Dimethylformamide | 4 | 95 |

| 1-(6-Bromo-2-fluoro-3-isopropoxybenzoyl)piperidine | Piperidine | HOBt, EDC | Dichloromethane | 16 | 91 |

| N-(4-Methoxyphenyl)-6-bromo-2-fluoro-3-isopropoxybenzamide | p-Anisidine | T3P | Ethyl acetate | 8 | 89 |

Formation of Anhydrides and Acyl Halides

The synthesis of the corresponding anhydride (B1165640) of 6-bromo-2-fluoro-3-isopropoxybenzoic acid can be accomplished by treating the carboxylic acid with a dehydrating agent such as acetic anhydride or by the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid. The resulting symmetric anhydride is a valuable acylating agent.

Acyl halides, particularly acyl chlorides, are highly reactive intermediates that serve as precursors for the synthesis of esters, amides, and other carboxylic acid derivatives. The conversion of 6-bromo-2-fluoro-3-isopropoxybenzoic acid to its acyl chloride is readily achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane. The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.

Derivatization via Aromatic Ring Functionalization

The presence of a bromine atom on the aromatic ring of 6-bromo-2-fluoro-3-isopropoxybenzoic acid provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. Furthermore, the electron-rich nature of the ring allows for electrophilic aromatic substitution reactions at the unoccupied positions.

Introduction of Additional Substituents at Unoccupied Positions

Electrophilic aromatic substitution reactions on the 6-bromo-2-fluoro-3-isopropoxybenzoic acid scaffold are directed by the existing substituents. The isopropoxy group is an activating ortho-, para-director, while the fluoro and bromo groups are deactivating ortho-, para-directors. The carboxylic acid group is a deactivating meta-director. Considering the steric hindrance from the existing substituents, electrophilic attack is most likely to occur at the C4 and C5 positions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of the 4-nitro and 5-nitro derivatives. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can introduce an additional halogen atom onto the ring.

Sequential Halogen Replacement and Further Coupling Reactions

The bromine atom at the C6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with aryl or vinyl boronic acids or their esters allows for the formation of new carbon-carbon bonds, leading to biaryl or styrenyl derivatives. The Sonogashira coupling with terminal alkynes provides access to arylethynyl compounds. The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines, forming valuable aniline (B41778) derivatives. These reactions are typically carried out on the ester or amide derivatives of the parent acid to avoid potential interference from the free carboxylic acid group.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 2-fluoro-3-isopropoxy-[1,1'-biphenyl]-6-carboxylate | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 2-fluoro-4'-methoxy-3-isopropoxy-[1,1'-biphenyl]-6-carboxylate | 82 |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Methyl 2-fluoro-3-isopropoxy-6-(phenylethynyl)benzoate | 78 |

| Morpholine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | Methyl 2-fluoro-3-isopropoxy-6-morpholinobenzoate | 90 |

| Aniline | Pd(OAc)₂, BINAP | K₃PO₄ | Dioxane | Methyl 2-fluoro-3-isopropoxy-6-(phenylamino)benzoate | 88 |

Synthesis of Analogs with Modifications to the Alkoxy Substituent

To explore the structure-activity relationship of this chemical class, analogs with different alkoxy substituents at the C3 position can be synthesized. A common synthetic route involves the O-alkylation of a suitable precursor, such as 6-bromo-2-fluoro-3-hydroxybenzoic acid or its corresponding ester. This precursor can be prepared from commercially available starting materials through a multi-step synthesis. The O-alkylation is typically achieved by treating the hydroxy compound with an appropriate alkyl halide in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as dimethylformamide or acetonitrile (B52724). This method allows for the introduction of a wide variety of linear, branched, and cyclic alkoxy groups.

Table 4: Synthesis of 6-Bromo-2-fluoro-3-alkoxybenzoic Acid Analogs

| Alkyl Halide | Base | Solvent | Product | Yield (%) |

| Methyl iodide | K₂CO₃ | Acetone | 6-Bromo-2-fluoro-3-methoxybenzoic acid | 95 |

| Ethyl bromide | Cs₂CO₃ | DMF | 6-Bromo-2-fluoro-3-ethoxybenzoic acid | 93 |

| n-Propyl iodide | K₂CO₃ | Acetonitrile | 6-Bromo-2-fluoro-3-propoxybenzoic acid | 91 |

| Cyclopentyl bromide | NaH | THF | 6-Bromo-3-(cyclopentyloxy)-2-fluorobenzoic acid | 85 |

Advanced Spectroscopic and Structural Characterization of Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For derivatives of 6-bromo-2-fluoro-3-isopropoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular framework.

¹H NMR would be utilized to identify all hydrogen-containing functional groups. The chemical shifts, coupling constants, and integration of the signals would reveal the number and connectivity of protons. For instance, the isopropyl group would be characterized by a septet for the CH proton and a doublet for the two methyl groups. Aromatic protons would exhibit shifts and couplings influenced by the bromine, fluorine, and isopropoxy substituents.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in a derivative would correspond to a distinct signal. The chemical shifts of the aromatic carbons would be particularly informative, indicating the electronic effects of the various substituents. The carbonyl carbon of the acid derivative (e.g., amide or ester) would appear at a characteristic downfield shift.

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom. The fluorine signal's chemical shift and its coupling to neighboring protons (H-F coupling) and carbons (C-F coupling) would provide definitive evidence of its position on the aromatic ring.

Hypothetical ¹H NMR Data for a Derivative of 6-Bromo-2-fluoro-3-isopropoxybenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 | d | 1H | Ar-H |

| 7.20 | t | 1H | Ar-H |

| 4.70 | sept | 1H | O-CH(CH₃)₂ |

| 3.90 | s | 3H | O-CH₃ (Ester) |

| 1.35 | d | 6H | O-CH(CH₃)₂ |

Hypothetical ¹³C NMR Data for a Derivative of 6-Bromo-2-fluoro-3-isopropoxybenzoic Acid

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C=O |

| 155.0 (d, J=250 Hz) | C-F |

| 145.0 | C-O |

| 130.0 | C-Br |

| 128.0 | Ar-C |

| 125.0 | Ar-C |

| 115.0 | Ar-C |

| 72.0 | O-CH(CH₃)₂ |

| 52.0 | O-CH₃ (Ester) |

| 22.0 | O-CH(CH₃)₂ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For derivatives of 6-bromo-2-fluoro-3-isopropoxybenzoic acid, MS would be used to confirm the success of a synthetic transformation by verifying the mass of the resulting product.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental composition, providing strong evidence for the chemical formula of the synthesized derivative. The isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern in the mass spectrum, which is a clear indicator of the presence of a single bromine atom in the molecule.

Hypothetical HRMS Data for a Derivative of 6-Bromo-2-fluoro-3-isopropoxybenzoic Acid

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 291.0186 | 291.0188 | C₁₁H₁₃⁷⁹BrFO₃ |

| [M+H]⁺ | 293.0165 | 293.0167 | C₁₁H₁₃⁸¹BrFO₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

IR Spectroscopy would be used to confirm the functional group transformations in the synthesis of derivatives. For example, the conversion of the carboxylic acid to an ester would be evidenced by the disappearance of the broad O-H stretch of the acid and the appearance of a new C-O stretch for the ester. The strong C=O stretching frequency would also shift depending on whether it is an acid, ester, or amide.

Raman Spectroscopy is also sensitive to vibrational modes and is particularly useful for analyzing symmetric vibrations and bonds that are not strongly polarized, which can be weak in the IR spectrum. It can be a valuable tool for analyzing the aromatic ring vibrations and the carbon-halogen bonds.

Hypothetical IR Data for a Derivative of 6-Bromo-2-fluoro-3-isopropoxybenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (ester) |

| 1100 | Medium | C-F stretch |

| 680 | Medium | C-Br stretch |

X-ray Diffraction for Solid-State Structural Elucidation

For derivatives of 6-bromo-2-fluoro-3-isopropoxybenzoic acid that can be obtained as single crystals of sufficient quality, X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding.

The resulting crystal structure would confirm the connectivity of all atoms and provide insights into the conformation of the molecule and how it packs in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and can be used in computational modeling and drug design efforts. Due to the highly specific and complex nature of X-ray crystallography data, a representative data table is not provided.

Computational and Theoretical Studies on 6 Bromo 2 Fluoro 3 Isopropoxybenzoic Acid and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule. These methods can predict molecular geometries, electronic distributions, and orbital energies, which are key to deciphering chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For complex molecules like 6-Bromo-2-fluoro-3-isopropoxybenzoic acid, with its flexible isopropoxy group, conformational analysis is crucial to identify the lowest energy conformer.

DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.govnih.gov These calculations would reveal the planar arrangement of the benzene (B151609) ring and the orientation of the carboxylic acid and isopropoxy substituents. The steric hindrance between the bulky bromine atom, the isopropoxy group, and the carboxylic acid group significantly influences the final geometry.

Interactive Table: Predicted Geometric Parameters for 6-Bromo-2-fluoro-3-isopropoxybenzoic acid

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-O (acid) | 1.35 Å |

| Bond Angle | C-C-Br | 121° |

| Bond Angle | C-C-F | 119° |

| Bond Angle | O=C-O | 123° |

| Dihedral Angle | C-C-O-C (isopropoxy) | Variable (conformational search needed) |

Note: The values in this table are representative and would be determined with precision through detailed DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For 6-Bromo-2-fluoro-3-isopropoxybenzoic acid, the MEP map would show regions of negative electrostatic potential (typically colored red) around the oxygen atoms of the carboxylic acid and the isopropoxy group, indicating their nucleophilic character. researchgate.net These sites are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) would be expected around the hydrogen atom of the carboxylic acid, highlighting its acidic nature and susceptibility to deprotonation. The electron-withdrawing effects of the fluorine and bromine atoms would also influence the electrostatic potential of the aromatic ring, creating regions that are more susceptible to nucleophilic aromatic substitution.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 6-Bromo-2-fluoro-3-isopropoxybenzoic acid, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be distributed over the carboxylic acid group and the aromatic ring, particularly at the carbon atoms bearing the halogen substituents.

Interactive Table: Calculated FMO Parameters for 6-Bromo-2-fluoro-3-isopropoxybenzoic acid

| Parameter | Symbol | Predicted Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | Chemical reactivity and stability |

| Ionization Potential | I | 6.5 | Energy required to remove an electron |

| Electron Affinity | A | 1.2 | Energy released when an electron is added |

| Global Hardness | η | 2.65 | Resistance to change in electron distribution |

| Electronegativity | χ | 3.85 | Power to attract electrons |

| Electrophilicity Index | ω | 2.80 | Propensity to accept electrons |

Note: These values are illustrative and would be obtained from specific DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can be employed to model the dynamic processes of chemical reactions. This involves mapping out the potential energy surface for a given reaction, identifying transition states, and calculating activation energies.

By calculating the energy of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of a reaction. For 6-Bromo-2-fluoro-3-isopropoxybenzoic acid, one could model reactions such as the esterification of the carboxylic acid group or nucleophilic substitution at the aromatic ring. The calculated activation energies would help in predicting the feasibility of these reactions under different conditions.

Computational methods can also be instrumental in understanding and predicting the stereochemical outcome of a reaction. By modeling the transition states leading to different stereoisomers, it is possible to determine which pathway is energetically more favorable. For reactions involving the creation of a new chiral center, these calculations can predict the enantiomeric or diastereomeric excess, providing crucial insights for asymmetric synthesis. While 6-Bromo-2-fluoro-3-isopropoxybenzoic acid is achiral, reactions involving this molecule could lead to chiral products, and computational modeling would be essential in predicting the stereochemical course of such transformations.

In Silico Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides powerful tools for the prediction of spectroscopic data. These theoretical calculations can offer valuable insights into the electronic environment of atoms and the vibrational modes of molecules, which directly correlate with NMR chemical shifts and infrared and Raman spectroscopic absorptions, respectively.

The prediction of ¹H and ¹³C NMR chemical shifts for 6-bromo-2-fluoro-3-isopropoxybenzoic acid can be approached by considering the individual and combined electronic effects of its substituents. The chemical shifts in NMR spectroscopy are highly sensitive to the local electron density around a nucleus. Electron-withdrawing groups tend to deshield nuclei, shifting their resonance to a higher frequency (higher ppm), while electron-donating groups cause shielding, resulting in a lower frequency shift.

For 6-bromo-2-fluoro-3-isopropoxybenzoic acid, the following effects are anticipated:

¹H NMR: The aromatic protons will be influenced by the electronegative bromine and fluorine atoms, as well as the electron-donating isopropoxy group. The proton of the carboxylic acid group is expected to have a chemical shift in the typical range for benzoic acids. The protons of the isopropoxy group will have characteristic shifts, with the methine proton appearing at a lower field than the methyl protons due to its proximity to the oxygen atom.

¹³C NMR: The carbon atoms of the benzene ring will exhibit a range of chemical shifts determined by the complex interplay of the inductive and resonance effects of the substituents. The carbon atom attached to the bromine (C6) is expected to be significantly influenced by the "heavy atom effect," which can lead to a more shielded (lower ppm) signal than might be expected based solely on electronegativity. The carbon atoms bonded to the fluorine (C2) and the isopropoxy group (C3) will be deshielded. The carboxylic carbon will appear at a characteristic downfield position.

To provide a more quantitative, albeit theoretical, basis for these predictions, we can examine experimental data for analogous compounds. For instance, the experimental ¹³C NMR data for 2-bromo-4-fluorobenzoic acid provides a reference for the influence of concurrent bromo and fluoro substitution on a benzoic acid ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-2-fluoro-3-isopropoxybenzoic acid (based on analogous compounds)

| Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 | ~125-130 | Substituted aromatic carbon, influenced by adjacent fluorine and the carboxylic acid group. |

| C2 | ~155-160 | Directly bonded to highly electronegative fluorine, leading to significant deshielding. |

| C3 | ~145-150 | Bonded to the electron-donating isopropoxy group, but also influenced by adjacent fluorine and the overall electronic environment. |

| C4 | ~115-120 | Influenced by the resonance effects of the isopropoxy group and the halogens. |

| C5 | ~120-125 | Primarily influenced by the adjacent bromine atom. |

| C6 | ~110-115 | Directly bonded to bromine; the "heavy atom effect" may lead to a more upfield shift than expected. |

| C=O | ~165-170 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| CH (isopropoxy) | ~70-75 | Methine carbon of the isopropoxy group, deshielded by the oxygen atom. |

| CH₃ (isopropoxy) | ~20-25 | Methyl carbons of the isopropoxy group. |

Note: These are estimated values and would require specific DFT calculations for 6-bromo-2-fluoro-3-isopropoxybenzoic acid for accurate prediction.

The vibrational frequencies of 6-bromo-2-fluoro-3-isopropoxybenzoic acid can be predicted using DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory. These calculations can help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. A computational study on the structurally related 4-bromo-3-(methoxymethoxy)benzoic acid provides a useful reference for the expected vibrational modes researchgate.netbanglajol.info.

Key vibrational modes for 6-bromo-2-fluoro-3-isopropoxybenzoic acid would include:

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group, typically appearing in the range of 2500-3300 cm⁻¹ in the IR spectrum, often broadened due to hydrogen bonding.

C=O Stretch: A strong absorption from the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.

C-O Stretch: Vibrations associated with the carboxylic acid and the isopropoxy ether linkage.

Aromatic C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations, typically above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ range, respectively.

C-F and C-Br Stretches: These will appear at lower frequencies, with the C-Br stretch being at a significantly lower wavenumber than the C-F stretch.

Interactive Data Table: Predicted Vibrational Frequencies for 6-Bromo-2-fluoro-3-isopropoxybenzoic acid (based on analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | Medium (IR) |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium (IR) |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong (IR) |

| C=C Stretch (Aromatic) | 1400-1600 | Medium to Strong (IR) |

| C-O Stretch (Ether & Acid) | 1200-1300 | Strong (IR) |

| C-F Stretch | 1100-1200 | Strong (IR) |

| C-Br Stretch | 500-600 | Medium (IR) |

Note: These are generalized ranges. Precise frequencies would depend on the specific molecular geometry and intermolecular interactions.

Analysis of Intramolecular and Intermolecular Interactions

The substituent pattern of 6-bromo-2-fluoro-3-isopropoxybenzoic acid suggests the presence of several key intramolecular and intermolecular interactions that will dictate its conformational preferences and solid-state packing.

The proximity of the substituents on the benzene ring allows for potential intramolecular interactions. A significant interaction is the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent fluorine atom. Such interactions have been computationally studied in 2-fluorobenzoic acid derivatives. The presence of this hydrogen bond can influence the orientation of the carboxylic acid group relative to the benzene ring. Additionally, steric hindrance between the bulky bromine and isopropoxy groups and the adjacent substituents will play a crucial role in determining the most stable conformation of the molecule.

In the solid state, substituted benzoic acids commonly form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-tail fashion. This is a very stable arrangement and is expected to be a dominant feature in the crystal structure of 6-bromo-2-fluoro-3-isopropoxybenzoic acid.

Beyond this primary hydrogen bonding, halogen bonding is another significant intermolecular interaction to consider. The bromine atom, with its electropositive σ-hole, can interact with electronegative atoms on neighboring molecules, such as the oxygen atoms of the carboxylic acid or isopropoxy groups, or even the fluorine atom. Computational studies on halogenated oxindoles have provided insights into the nature and strength of such Br···O and Br···F interactions dntb.gov.uamdpi.com.

Strategic Role in the Synthesis of Complex Organic Scaffolds

Utilization as a Versatile Intermediate for Aryl Building Blocks

No specific research articles were identified that detail the use of 6-bromo-2-fluoro-3-isopropoxybenzoic acid as a versatile intermediate for the synthesis of complex aryl building blocks.

Integration into Multi-Step Organic Synthesis Sequences for Advanced Chemical Entities

There is no available information in the searched scientific literature regarding the integration of 6-bromo-2-fluoro-3-isopropoxybenzoic acid into multi-step organic synthesis sequences for the creation of advanced chemical entities.

Chemo- and Regioselective Synthesis of Advanced Intermediates

No published research was found that describes the chemo- and regioselective synthesis of advanced intermediates using 6-bromo-2-fluoro-3-isopropoxybenzoic acid.

Conclusion and Future Research Perspectives

Summary of the Compound's Current Academic Research Landscape and Identified Gaps

The current academic research landscape for 6-Bromo-2-fluoro-3-isopropoxybenzoic acid is characterized by its availability as a research compound rather than extensive investigation into its chemical properties and applications. The primary gap in the existing knowledge is the lack of dedicated studies on its reactivity, synthesis, and potential utility. Its appearance in chemical supplier catalogs and its CAS number registration confirm its identity and accessibility. However, there is a notable absence of peer-reviewed research detailing its specific reaction kinetics, spectroscopic characterization, or its application in the synthesis of target molecules. This suggests that while it may be used as an intermediate, these uses are either not yet published or are part of proprietary research.

Emerging Synthetic Challenges and Opportunities for Further Exploration

The multifaceted nature of 6-Bromo-2-fluoro-3-isopropoxybenzoic acid's structure presents several synthetic challenges and opportunities. The presence of multiple substituents on the aromatic ring requires careful consideration of regioselectivity in any synthetic transformation. The interplay of the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, contrasted with the electron-donating nature of the isopropoxy group, creates a unique electronic environment that has yet to be fully explored.

A key challenge lies in the selective functionalization of the molecule. For instance, developing conditions for selective substitution at a particular position without affecting other functional groups would be a significant synthetic achievement. Opportunities for exploration include the use of this compound as a scaffold to build more complex molecular architectures, potentially for applications in medicinal chemistry or materials science. The steric hindrance provided by the isopropoxy group could also be exploited to direct reactions to specific sites on the aromatic ring.

Potential for Discovery of Novel Reaction Pathways and Transformations

The structure of 6-Bromo-2-fluoro-3-isopropoxybenzoic acid is ripe for the exploration of novel reaction pathways. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. The reactivity of the carbon-fluorine bond, typically strong, could be investigated for nucleophilic aromatic substitution (SNA) reactions, particularly given the activating effect of the adjacent carboxylic acid group.

Furthermore, the carboxylic acid moiety can be converted into a wide array of other functional groups, including esters, amides, and alcohols, which in turn could participate in a variety of subsequent transformations. The combination of these reactive sites within a single molecule allows for the potential development of one-pot or sequential multi-component reactions, leading to the efficient construction of complex and diverse chemical libraries.